molecular formula C7H3F3N4O B13048562 6-(Trifluoromethyl)pteridin-4-OL

6-(Trifluoromethyl)pteridin-4-OL

Cat. No.: B13048562
M. Wt: 216.12 g/mol
InChI Key: UVVNPLLNGMYWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)pteridin-4-ol is a chemical compound based on the pteridine heterocyclic system, which is a significant scaffold in organic and medicinal chemistry . Pteridine derivatives are known for their diverse biological activities and are extensively studied for their role in fundamental biochemical processes and as potential therapeutic agents . The specific substitution with a trifluoromethyl group at the 6-position is of particular interest, as this moiety can dramatically alter a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable modification in the design of bioactive molecules. The core pteridine structure serves as a key intermediate in the synthesis of more complex chemical entities. Synthetic methodologies, such as intermolecular aza-Wittig reactions followed by heterocyclization, have been successfully employed to create a wide array of functionalized pteridin-4(3H)-one derivatives, highlighting the reactivity and utility of this ring system in constructing diverse molecular libraries for screening and optimization . Furthermore, recent research has identified analogs based on the isoalloxazine core (a tricyclic system related to pteridines) as potent small-molecule inhibitors of specific enzymatic targets, such as histone acetyltransferases, demonstrating the potential of this compound class in developing new chemical probes and oncology therapeutics . This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N4O

Molecular Weight

216.12 g/mol

IUPAC Name

6-(trifluoromethyl)-3H-pteridin-4-one

InChI

InChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15)

InChI Key

UVVNPLLNGMYWLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F

Origin of Product

United States

The Power of Trifluoromethylation in Drug Design

Role of Trifluoromethylation in Enhancing Bioactivity and Molecular Interactions of Heterocyclic Systems

The trifluoromethyl group possesses unique electronic properties and steric bulk that can profoundly influence a molecule's behavior in a biological system. nih.gov Its high electronegativity can alter the acidity or basicity of nearby functional groups, thereby affecting ionization at physiological pH and influencing drug-receptor interactions.

Furthermore, the CF3 group can significantly enhance the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability often leads to a longer half-life in the body, improving the pharmacokinetic profile of a drug. The lipophilicity of a molecule is also modulated by the presence of a trifluoromethyl group, which can impact its ability to cross cell membranes and reach its target. nih.gov

The strategic placement of a trifluoromethyl group on a heterocyclic ring, such as in 6-(Trifluoromethyl)pteridin-4-OL, can lead to more potent and selective inhibitors of specific enzymes or receptors. This is achieved through favorable interactions, such as dipole-dipole or hydrogen bonding interactions, with the active site of the biological target. researchgate.net

A Legacy of Discovery: Pteridin 4 Ol Derivatives

Historical Context of Pteridin-4-OL (B189463) Derivatives in Academic Inquiry

Following their initial isolation, the fundamental role of pteridine derivatives in biological systems, particularly as precursors to essential vitamins like folic acid, was elucidated. britannica.com This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of pteridin-4-ol derivatives. These investigations have been instrumental in understanding the structure-activity relationships within this class of compounds and have laid the groundwork for the development of therapeutically important molecules. The exploration of various substitution patterns on the pteridin-4-ol core has been a continuous effort in academic and industrial research, aiming to modulate their biological activities and target specificity.

Charting the Course: Research on 6 Trifluoromethyl Pteridin 4 Ol and Its Analogs

Overview of Research Trajectories for this compound and Related Pteridine (B1203161) Systems

Current research efforts are directed towards the synthesis of novel trifluoromethylated pteridine derivatives and the evaluation of their potential as therapeutic agents. rsc.orgrsc.org The primary focus lies in exploring their efficacy as inhibitors of specific enzymes or as modulators of biological pathways implicated in various diseases. For instance, the trifluoromethyl group can enhance the inhibitory potency of pteridine-based compounds against targets such as dihydrofolate reductase or other enzymes involved in cellular proliferation, making them attractive candidates for anticancer drug discovery.

Furthermore, research is underway to explore the application of trifluoromethylated pteridines in other therapeutic areas, leveraging the unique properties conferred by the trifluoromethyl group. nih.govmdpi.comnih.gov The development of efficient and scalable synthetic methods for these compounds is also a key area of investigation, as it is crucial for enabling extensive biological testing and potential future clinical development. orgsyn.orgnih.gov The collective research on compounds like this compound is paving the way for the next generation of pteridine-based therapeutics with improved efficacy and pharmacological profiles.

Regiospecific Synthesis of the Pteridine Core

The assembly of the bicyclic pteridine system, which consists of fused pyrimidine (B1678525) and pyrazine (B50134) rings, requires careful control to achieve the desired substitution pattern, particularly when electron-withdrawing groups like trifluoromethyl are involved.

Classic Pteridine Annulation Reactions and Their Adaptations

The Gabriel-Isay synthesis is a foundational method for constructing the pteridine skeleton, traditionally involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal. orientjchem.org In the context of 6-substituted pteridines, this reaction's regioselectivity is a critical consideration. The condensation between a 4,5-diaminopyrimidine (B145471) and an unsymmetrical α-keto aldehyde can potentially yield both 6- and 7-substituted isomers. The outcome is influenced by the relative reactivity of the carbonyl groups and the nucleophilicity of the amino groups on the pyrimidine ring. mdpi.com For instance, the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone has been studied, where pH control is crucial to favor the formation of the 6-hydroxymethylpteridine isomer over the 7-hydroxy methyl byproduct. google.comgoogle.com

Another classic approach is the Timmis reaction, which offers a regioselective route by condensing a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. orientjchem.orgmdpi.com This method proceeds under basic conditions and provides a reliable way to ensure substitution at the C-6 position. mdpi.com Microwave-assisted Gabriel–Isay condensations have also been reported to yield 6-substituted pterins regiospecifically with reduced reaction times. nih.gov

Intermolecular Aza-Wittig Reaction and Heterocyclization Pathways

Modern synthetic strategies have incorporated the aza-Wittig reaction for the construction of nitrogen-containing heterocycles, including pteridines. rsc.orgrsc.orgwikipedia.org This reaction typically involves the interaction of an iminophosphorane with a carbonyl compound to form a C=N double bond. mdpi.com In the synthesis of pteridin-4(3H)-ones, an intermolecular aza-Wittig reaction followed by heterocyclization has proven effective. rsc.orgrsc.org The process can start from a substituted pyrazine, which is converted to an iminophosphorane. This intermediate then reacts with an isocyanate, leading to the formation of the pteridinone ring system. rsc.org This methodology offers a versatile route to 2,3-disubstituted pteridin-4(3H)-ones and demonstrates the power of the aza-Wittig reaction in complex heterocyclic synthesis. rsc.orgrsc.org An intramolecular aza-Wittig reaction has also been utilized to cyclize a substituted pyrazine to form a pterin (B48896). nih.gov

Cyclization and Coupling Reaction Strategies for Pteridine Assembly

The construction of the pteridine core can be achieved through a variety of cyclization and coupling reactions, often building one ring onto the other. nih.gov For example, a common approach involves starting with a functionalized pyrimidine and subsequently forming the pyrazine ring. A multi-step synthesis might involve amination, bromination, and cyclization of a pyrimidine precursor. nih.gov

Another strategy, known as the Taylor method, constructs the pyrimidine ring onto a pre-existing pyrazine. This involves an insertion reaction between an amine (like guanidine) and a cyano-substituted pyrazine. mdpi.com Furthermore, Sonogashira coupling reactions have been employed to introduce substituents at the C-6 position of a pteridine ring, which can then be further modified. For instance, a 6-ethynylpteridine, formed via Sonogashira coupling, can be hydrolyzed to a 6-acetylpteridine. researchgate.net

Strategies for the Introduction of the Trifluoromethyl Moiety at C-6

The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its introduction into the pteridine skeleton can be achieved either by direct functionalization of the pre-formed heterocycle or by using a building block that already contains the CF3 group.

Direct Trifluoromethylation Techniques

Direct C-H trifluoromethylation of heteroaromatic compounds is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. researchgate.net Radical trifluoromethylation is a prominent method for directly introducing a CF3 group into organic molecules. researchgate.net These reactions often utilize reagents that can generate trifluoromethyl radicals (•CF3), which then attack the heterocycle. Photoredox catalysis and metal-catalyzed reactions (e.g., using copper) have emerged as powerful tools for this purpose. researchgate.netnih.gov While the direct trifluoromethylation of the pteridine core at C-6 is a challenging prospect due to potential reactivity at other positions, the development of selective C-H functionalization methods offers a promising avenue for future syntheses.

Precursor Functionalization and Subsequent Cyclization

A more established and often more controlled method involves the "building block" approach, where the trifluoromethyl group is incorporated into one of the precursors before the final ring-forming cyclization. nih.govnih.gov This strategy circumvents the potential regioselectivity issues of direct trifluoromethylation.

One common pathway begins with a trifluoromethyl-containing building block, which is then used to construct a pyrimidine or pyrazine ring. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is a key trifluoromethyl-containing building block used in cyclocondensation reactions to form pyridine (B92270) rings, a strategy that can be adapted for pyrazine or pyrimidine synthesis. nih.gov The synthesis would proceed by first preparing a suitably substituted pyrimidine or pyrazine that already bears the CF3 group at the desired position. This functionalized precursor, for example, a 2,5-diamino-6-chloro-4-(trifluoromethyl)pyrimidine, would then undergo a cyclization reaction with a two-carbon unit (e.g., glyoxal) to form the final this compound ring system. This approach ensures the unambiguous placement of the trifluoromethyl group at the C-6 position of the pteridine core. nih.govnih.gov

Optimization of Reaction Conditions for Trifluoromethylated Pteridine Synthesis

Key parameters that require careful optimization include:

Trifluoromethylating Agent: A variety of reagents can be employed for trifluoromethylation, each with its own reactivity profile and required conditions. These can range from radical sources to nucleophilic or electrophilic trifluoromethylating agents.

Catalyst: Many trifluoromethylation reactions are catalyzed by transition metals, such as copper or palladium. The choice of catalyst and its ligand can significantly impact yield and selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Temperature and Reaction Time: These parameters are crucial for controlling the reaction kinetics and minimizing the formation of byproducts.

A study on the synthesis of 6-trifluoroethoxy functionalized pteridine derivatives highlights a multi-step process involving amination, bromination, cyclization, alkoxylation, chlorination, and coupling reactions, underscoring the complexity and the need for careful optimization at each stage. nih.gov

Table 1: Key Parameters for Optimization in Trifluoromethylated Pteridine Synthesis

ParameterConsiderationsPotential Impact
Trifluoromethylating AgentReactivity, stability, costReaction efficiency, functional group tolerance
Catalyst SystemMetal, ligand, concentrationYield, selectivity, reaction rate
SolventPolarity, aprotic/proticSolubility, stabilization of intermediates
TemperatureReaction kineticsRate of reaction, side product formation
Reaction TimeCompletion of reactionYield, prevention of product degradation

Green Chemistry Principles in Pteridine Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. While specific, detailed examples for the synthesis of this compound are scarce in the provided results, the broader field of pteridine and heterocyclic synthesis is increasingly adopting greener approaches.

Key green chemistry principles applicable to pteridine synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: Exploring the use of bio-based starting materials.

A general overview of the twelve principles of green chemistry highlights their importance in modern synthetic chemistry. researchgate.netedu.krdresearchgate.net The biosynthesis of pteridines in insects, which occurs under mild, aqueous conditions, serves as a natural model for environmentally benign synthesis. mdpi.com The development of more sustainable synthetic routes for pteridine derivatives, including this compound, is an active area of research.

Novel Synthetic Methodologies and Chemical Transformations for Pteridine Derivatives

The field of pteridine chemistry is continually evolving, with new synthetic methods and transformations being developed to access novel derivatives with diverse functionalities. Recent research has focused on expanding the synthetic toolbox for pteridines beyond traditional condensation reactions.

Novel approaches include:

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be used to introduce various substituents onto the pteridine ring.

C-H Activation: Direct functionalization of C-H bonds on the pteridine scaffold offers a more atom-economical approach to derivatization.

Photoredox Catalysis: The use of light-driven reactions can enable unique transformations under mild conditions.

A review of pteridine synthesis highlights various methods starting from pyrimidines, pyrazines, and other heterocyclic compounds, showcasing the versatility of synthetic strategies. nih.gov The design and synthesis of novel pteridinone derivatives for biological applications further demonstrate the ongoing efforts to create diverse pteridine-based molecules. nih.gov

Rational Design Principles for Trifluoromethylated Pteridin-4-OL (B189463) Analogs

The rational design of analogs of this compound is grounded in established medicinal chemistry principles. These principles focus on systematically modifying the core scaffold and its substituents to optimize interactions with biological targets and enhance desired activities.

The pteridine ring system offers multiple positions for chemical modification, allowing for a diverse range of derivatives. nih.gov A key strategy involves altering the substitution pattern around this core to explore different chemical spaces and biological activities. For instance, studies on various pteridine derivatives have shown that modifications at the 2, 4, 6, and 7-positions can dramatically influence biological outcomes, such as lipoxygenase inhibition and anti-inflammatory properties. researchgate.net

The synthesis of novel pteridine derivatives often employs methods like the Isay reaction, which allows for the incorporation of various key substituents onto the pteridine scaffold. nih.govnih.gov This enables the exploration of how different functional groups impact the chemical and biological properties of the resulting compounds. nih.govnih.gov Fragment-based approaches have also been successful, where initial fragment hits containing a core scaffold, such as aminobenzimidazole, are elaborated upon. acs.org This can lead to the discovery of alternative binding modes within the same target protein, highlighting the versatility of a single scaffold in generating diverse inhibitor types. acs.org Research into dual inhibitors has also led to the creation of different molecular backbones, such as comparing pteridine-based scaffolds with purine-based ones to assess their relative efficacy against targets like EGFR and BRAFV600E. wikipedia.org

Substituents on the pteridine core are critical determinants of bioactivity. The introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl is a common strategy to fine-tune physicochemical properties. mdpi.com The CF3 group, in particular, is used to enhance metabolic stability, improve lipophilicity, and increase binding affinity. mdpi.com

The effects of substituents can be profound and sometimes unexpected. For example, in the development of glucocorticoid receptor ligands, replacing a trifluoromethyl group with a larger, non-fluorinated group like benzyl (B1604629) maintained binding potency but altered the ligand's function from an agonist to an antagonist. mdpi.com This illustrates that substituents can dramatically influence the pharmacological profile of a molecule. mdpi.com Statistical analyses have shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across a vast number of compound pairs, a significant fraction (over 9%) of these substitutions can increase biological activity by at least an order of magnitude. The bioactivity is often dependent on the local protein environment, with CF3 substitutions being potentially more effective near residues like phenylalanine, histidine, and arginine.

Studies on 2,4-diaminopteridines have demonstrated that the nature of the substituent at the 4-amino position is crucial for potency. researchgate.net Similarly, substitutions at the 6 and 7 positions can enhance or decrease activity; for example, 6,7-dimethyl groups were found to greatly enhance protection against lipid peroxidation. researchgate.net

Table 1: Impact of Pteridine Ring Substitutions on Bioactivity

Position of SubstitutionObserved Effect on BioactivityExample/Context
Position 2 The nature of the alkyl group and ring size has some effect on lipoxygenase (LOX) inhibition. researchgate.netN-alkylated 2,4-diaminopteridines showed varied antioxidant properties and LOX inhibition based on N-substitution. researchgate.net
Position 4 Crucial in determining the potency of substituted pteridines as LOX inhibitors. researchgate.netA 4-(4-methylpiperazin-1-yl) group showed a tenfold increase in potency compared to an unsubstituted amino group. researchgate.net
Positions 6 & 7 Bulk of substituents can enhance or decrease potency depending on the target. researchgate.net6,7-dimethyl groups enhanced lipid peroxidation protection, while 6,7-diphenyl substitution was most potent for LOX inhibition in another series. researchgate.net
General Introduction of various substituents on the pteridine scaffold is used to explore effects on chemical and biological properties. nih.govnih.govPteridine-based derivatives were designed as potential dual EGFR/BRAFV600E inhibitors. wikipedia.org

Comprehensive Structure-Activity Relationship (SAR) Studies on Trifluoromethylated Pteridines

SAR studies are essential for optimizing lead compounds by systematically correlating structural features with biological activity. For trifluoromethylated pteridines, these studies focus on how positional changes and the properties of the CF3 group itself affect molecular interactions.

The specific placement of substituents on the pteridine ring is a cornerstone of SAR. In a study developing dual inhibitors for EGFR and BRAFV600E, two series of compounds based on purine (B94841) and pteridine scaffolds were synthesized and tested. wikipedia.org For the pteridine-based series (Scaffold B), variations in substituents led to a range of antiproliferative activities. Compound 7e , which featured a 2-chlorobenzyl group, was identified as the most significant derivative in its series, demonstrating how specific substitutions can drive potency. wikipedia.org

Similarly, in the development of monocarboxylate transporter 1 (MCT1) inhibitors, novel substituted pteridine-dione and -trione derivatives were synthesized. The SAR studies confirmed that the activity of these compounds was directly related to the nature and position of the substituents on the pteridine core, leading to the identification of four potent compounds with significant anticancer activity against human lymphoma cells. These examples underscore the importance of systematic exploration of the chemical space around the pteridine ring to establish a clear SAR.

The trifluoromethyl group exerts a powerful influence on ligand-target interactions through several mechanisms. mdpi.com Its high electronegativity makes it a strong electron-withdrawing substituent, which can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com Furthermore, its size, larger than a methyl group, can improve binding affinity and selectivity through enhanced hydrophobic interactions. mdpi.com

The incorporation of a CF3 group can lead to significant gains in binding energy, largely driven by favorable electrostatic energy or solvation free energy. Structural studies have revealed that trifluoromethyl groups can engage in close, multipolar interactions with the protein backbone, such as with carbonyl groups, which can substantially enhance ligand binding affinity. This was observed in the optimization of menin-MLL inhibitors, where the introduction of CF3 groups led to picomolar inhibitors by forming close contacts with the menin backbone.

The CF3 group is considered a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Its presence can enhance metabolic stability and lipophilicity, which are critical for bioavailability. mdpi.com The strategic placement of a CF3 group is therefore a key element in the design of potent and selective pteridine-based inhibitors.

Table 2: Properties and Effects of the Trifluoromethyl (CF3) Group in Drug Design

PropertyDescriptionImpact on Ligand-Target Interaction
High Electronegativity The fluorine atoms strongly withdraw electron density.Improves hydrogen bonding and electrostatic interactions with target sites. mdpi.com
Increased Lipophilicity The CF3 group is more lipophilic than a methyl group.Can enhance membrane permeability, in vivo uptake, and transport. mdpi.com
Metabolic Stability The carbon-fluorine bond is very strong.Increases resistance to metabolic degradation, improving compound half-life. mdpi.com
Steric Bulk Larger than a hydrogen or methyl group.Can occupy binding pockets to increase affinity and selectivity through hydrophobic interactions. mdpi.com
Multipolar Interactions Can form favorable C–F···C=O interactions with the protein backbone.Significantly enhances ligand binding affinity.

X-ray Crystallographic Analysis of this compound and Its Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules and their complexes with biological targets, providing critical insights for structure-based drug design.

A review of the current scientific literature did not yield specific X-ray crystallographic structures for the isolated compound this compound or its complexes with protein targets. However, crystallographic studies on related pteridine derivatives provide valuable information about the general structural features of this heterocyclic system.

For example, the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036) reveals that the pteridine ring system is essentially planar. nih.gov The structure is stabilized by an extensive network of hydrogen bonds, forming sheets and various ring motifs. In that particular salt, a proton transfer occurred to a nitrogen atom on the pteridine ring, and the resulting cation forms hydrogen bonds with the nitrate anion. nih.gov Such studies confirm the planarity of the fused ring system and its capacity to act as both a hydrogen bond donor and acceptor, features that are critical for molecular recognition at a target's active site.

Crystallographic analysis of inhibitors bound to their targets is fundamental to understanding binding modes. For instance, the co-crystal structure of an inhibitor with beta-secretase (BACE-1) revealed a novel binding mechanism where the inhibitor interacts with the catalytic aspartates through bridging water molecules. mdpi.com In studies of Phenylalanine hydroxylase, which uses a pteridine cofactor, X-ray crystallography has detailed the architecture of the enzyme's resting and activated states, showing how domain movements expose the active site. These examples highlight how crystallography can guide the rational design of more potent and selective inhibitors by revealing the precise nature of ligand-protein interactions, even when a structure for the specific compound of interest is not available.

Conformational Analysis of Pteridine Skeletons

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, serves as the core scaffold for numerous biologically crucial molecules. nih.gov The conformational properties of this skeleton, particularly in its reduced forms, are vital for its interaction with biological targets. The planarity of the aromatic pteridine ring is distorted upon reduction, leading to non-planar conformations that influence molecular recognition.

Computational and theoretical chemistry have been instrumental in elucidating the conformational preferences of pteridine derivatives. For instance, studies on tetrahydrobiopterin (B1682763) (H4Bip), a pterin derivative, have utilized ab initio calculations to determine its most stable conformation. These calculations revealed that the axial conformation of H4Bip is more stable than the equatorial conformation by approximately 2.2 kcal mol⁻¹. nih.gov This preference is attributed to the formation of two stabilizing intramolecular hydrogen bonds between the pyrazine ring and the side chain in the axial form, whereas the equatorial conformer only possesses a single such bond. nih.gov

The specific conformation adopted by the heterocyclic ring can vary. In the case of certain dihydropyrimidine (B8664642) derivatives, which share a six-membered ring structure with parts of the pteridine skeleton, a half-chair conformation is observed. nih.gov The conformational analysis of related N-heterocycles, such as piperidines, further informs our understanding. The conformational free energies of substituted piperidines have been shown to be almost identical to their analogous cyclohexanes, but protonation of the nitrogen atom can significantly alter conformational preferences, particularly for polar substituents, due to electrostatic interactions. nih.gov Molecular mechanics calculations have proven effective in quantitatively predicting these conformational energies, highlighting the role of electrostatic forces in determining the geometry. nih.gov

The introduction of substituents, such as the trifluoromethyl group in this compound, can further influence the conformational equilibrium. The size and electronic properties of the substituent impact the stability of different conformers. The analysis of these conformations often relies on a combination of theoretical calculations and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgscilit.com

Hydrogen Bonding Network Characterization in Pteridine Complexes

The hydrogen bonding capabilities of the pteridine scaffold are fundamental to its biological function and its organization in the solid state. The presence of multiple nitrogen atoms within the bicyclic system, along with keto and amino substituents, provides numerous sites for hydrogen bond donation and acceptance. nih.gov These interactions are critical in the formation of stable complexes and supramolecular structures. acs.orgacs.org

The solubility of many pteridine derivatives is often limited due to extensive intermolecular hydrogen bonding. nih.govacs.org In the solid state, these interactions lead to the formation of complex three-dimensional networks. X-ray crystallography studies of various pteridine and pterin complexes have characterized these networks in detail. Common hydrogen bonding motifs observed include N-H···O, O-H···O, N-H···N, and O-H···N interactions. nih.govacs.orgresearchgate.net These bonds link individual molecules, and often solvent molecules like water, into well-defined architectures. researchgate.net

For example, in certain metal-pterin complexes, water molecules act as bridges, connecting rows of complex molecules through N-H···O hydrogen bonds. acs.org The resulting three-dimensional network is a key feature of the crystal packing. researchgate.net The table below summarizes the types of hydrogen bonds frequently observed in the crystal structures of pteridine-related compounds. nih.govacs.orgresearchgate.net

Table 1: Common Hydrogen Bonding Interactions in Pteridine-Related Crystal Structures

Donor-H···Acceptor Description Reference
N-H···O Interaction between an amine or ring nitrogen proton and an oxygen atom (e.g., from a keto group or water). acs.orgresearchgate.net
O-H···O Interaction between a hydroxyl group proton (e.g., from water or a substituent) and an oxygen atom. nih.gov
N-H···N Interaction involving a proton on one nitrogen atom and a lone pair on another nitrogen atom. nih.govacs.orgresearchgate.net
O-H···N Interaction between a hydroxyl proton and a ring nitrogen atom. researchgate.net

Bioisosteric Replacement Strategies in Trifluoromethylated Pteridine Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at optimizing lead compounds to improve their pharmacological and pharmacokinetic profiles. spirochem.comcambridgemedchemconsulting.com This approach involves substituting a specific functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity. spirochem.comprinceton.edu

The trifluoromethyl (CF₃) group is a prominent bioisostere, often used to replace groups like methyl (CH₃), chloro (Cl), or nitro (NO₂). Its unique properties—including high electronegativity, metabolic stability, and lipophilicity—make it a valuable tool in drug design. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can significantly improve a drug candidate's half-life. cambridgemedchemconsulting.com

In the context of trifluoromethylated pteridines, the CF₃ group is a key feature. Its incorporation can be viewed as a strategic bioisosteric replacement. A notable example of this strategy is the successful replacement of an aliphatic nitro group with a CF₃ group in a series of CB1 receptor positive allosteric modulators. nih.gov This substitution not only removed the potentially "non-drug-like" nitro group but also led to compounds with generally improved potency and in vitro metabolic stability. nih.gov

However, the outcome of a bioisosteric switch is not always predictable and can lead to surprising structure-activity relationship (SAR) results. nih.gov For instance, a comparative study of inhibitors of the AAA ATPase p97, where a trifluoromethyl group was replaced by other bioisosteres like pentafluorosulfanyl (SF₅), nitro (NO₂), and methyl (CH₃), revealed a dramatic range of activities. The SF₅-analogue was found to be the least active, while the NO₂-analogue was the most potent, demonstrating that both steric and electronic features contribute significantly to the inhibitory activity. nih.gov

The application of bioisosteric replacement is thus a nuanced process that requires careful consideration of the target protein's binding site and the specific role of the functional group being replaced. nih.govnih.gov The table below presents a comparison of the trifluoromethyl group with other common bioisosteres.

Table 2: Comparison of Trifluoromethyl Group with Other Bioisosteres

Bioisostere Key Properties Potential Impact on Drug Molecules Reference
Trifluoromethyl (CF₃) High electronegativity, lipophilic, metabolically stable. Can improve binding affinity, enhance membrane permeability, and block metabolic oxidation. cambridgemedchemconsulting.comnih.gov
Nitro (NO₂) Strong electron-withdrawing group, potential for specific binding interactions. Can be important for activity but sometimes considered a liability ("non-drug-like"). nih.govnih.gov
Pentafluorosulfanyl (SF₅) Larger and more electron-withdrawing than CF₃, metabolically stable. Can alter steric and electronic profile significantly, outcomes on potency vary. nih.gov

| Methyl (CH₃) | Lipophilic, can fill hydrophobic pockets. | Generally metabolically susceptible at the C-H bonds. | nih.gov |

These strategies underscore the importance of the trifluoromethyl group in the design of pteridine derivatives like this compound, where it is likely employed to confer desirable pharmacokinetic and pharmacodynamic properties.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding how these compounds exert their effects at a molecular level is crucial for their development as research tools or therapeutic leads. Investigations have centered on identifying their biological targets, characterizing their inhibitory actions, and determining their binding affinities.

Target Identification and Validation Using Chemical Probes

A key strategy for elucidating the mechanism of action of small molecules like pteridine analogs is the use of chemical proteomics. nih.gov This approach involves designing and synthesizing a "chemical probe," which is a modified version of the bioactive compound. nih.gov The probe is engineered to contain a reactive group or a tag that allows it to be captured, along with its bound protein targets, from a complex biological sample like a cell lysate. nih.gov

While specific studies detailing the use of chemical probes for this compound itself are not prevalent in the reviewed literature, this methodology is a standard and powerful tool for unbiased target identification in drug discovery. nih.gov The process typically involves synthesizing an analog with a linker arm and a terminal group (like biotin (B1667282) or an alkyne) for affinity purification or click chemistry, respectively. After incubating the probe with cellular extracts, the probe-protein complexes are isolated and the bound proteins are identified using mass spectrometry. This provides a comprehensive list of potential targets, which can then be validated through further biochemical and cellular assays. nih.gov

Enzymatic Inhibition Studies and Kinetic Analysis

Derivatives containing a trifluoromethyl ketone (TFK) moiety are known to be potent inhibitors of certain enzymes, particularly proteases like chymotrypsin. nih.gov The trifluoromethyl group is key to their inhibitory mechanism. TFKs exist in equilibrium with their hydrated form in aqueous solutions. The ketone form is the reactive species that binds to the enzyme's active site. nih.gov This interaction often results in the formation of a stable, covalent or semi-covalent adduct, leading to potent and sometimes "slow-binding" inhibition. nih.gov

Kinetic analysis of TFK inhibitors has shown that the rate of association can be influenced by the equilibrium between the ketone and hydrate (B1144303) forms. nih.gov For instance, at high enzyme concentrations, the conversion of the inactive hydrate to the active ketone can become the rate-limiting step of the inhibition process. nih.gov Structure-activity relationship (SAR) studies have also shown that modifications to other parts of the molecule, such as the P2 subsite in peptidyl TFKs, can significantly affect both binding affinity and the kinetics of inhibition. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pteridine and Analogous Compounds

Compound ID Target Kinase IC₅₀ (nM) Cell Line Reference
Compound 15a FLT3 11 MV4-11 nih.gov
Compound 15a CDK4 330 - nih.gov
CHMFL-FLT3-335 FLT3-ITD 30-80 BaF3 nih.gov
Compound 33 FLT3 Potent Inhibition MV4-11 nih.gov
Compound 33 VEGFR2 Potent Inhibition - nih.gov

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of the compounds against their target kinases. A lower IC₅₀ value signifies higher potency. Data is compiled from non-clinical, in vitro studies.

Receptor Binding Affinity and Selectivity Profiling

The trifluoromethylpteridine scaffold has been identified as a promising core for developing inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic cells, and its mutation is common in acute myeloid leukemia (AML). nih.gov

Analogs based on this scaffold have been synthesized and evaluated for their binding affinity and selectivity. For example, a series of 2,7,9-trisubstituted 8-oxopurines, which are structurally related to pteridines, were designed as FLT3 inhibitors. nih.gov SAR studies revealed that specific substitutions at different positions on the purine ring system could modulate the compound's activity and selectivity between FLT3 and other kinases, such as cyclin-dependent kinase 4 (CDK4). nih.gov The introduction of an isopropyl group at position 7, for instance, substantially increased the selectivity towards FLT3. nih.gov This detailed profiling is essential to identify compounds that specifically target the desired receptor, thereby minimizing off-target effects.

Modulation of Cellular Signaling Pathways by Trifluoromethylated Pteridines

By inhibiting specific kinases, trifluoromethylated pteridines can interfere with the downstream signaling cascades that control cell growth, proliferation, and survival.

Inhibition of Kinase Activity (e.g., EGFR, FLT3, PI3K/mTOR)

Pteridine derivatives and their analogs have demonstrated potent inhibitory activity against several key kinases implicated in cancer.

FLT3: As mentioned, FLT3 is a primary target for many pteridine-like inhibitors. nih.govnih.gov Mutations in FLT3 can lead to its ligand-independent activation, driving uncontrolled cell proliferation in AML. nih.gov Inhibitors based on this scaffold can block the kinase activity of both wild-type and mutated forms of FLT3. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another tyrosine kinase that, when dysregulated, contributes to tumor growth. While direct inhibition of EGFR by this compound is not the primary focus of the cited literature, the broader class of kinase inhibitors often shows activity across multiple kinases. The signaling pathways downstream of EGFR are modulated by pteridine analogs through other targets. nih.govnih.gov

PI3K/mTOR: The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell survival. nih.govnih.gov Inhibition of this pathway is a key therapeutic strategy. Some kinase inhibitors can affect this pathway either directly or indirectly. For instance, FLT3 activation leads to the stimulation of the PI3K/AKT/mTOR pathway, so inhibiting FLT3 can consequently dampen signaling through this cascade. nih.gov

Downregulation of Phosphorylation Events (e.g., p-EGFR, p-ERK)

The functional consequence of kinase inhibition is the reduction of phosphorylation on substrate proteins. This can be observed experimentally by measuring the levels of phosphorylated proteins within cells.

p-FLT3, p-STAT5, p-ERK: In AML cells harboring FLT3 mutations, treatment with potent 8-oxopurine inhibitors (analogs of pteridines) led to a dose-dependent inhibition of FLT3 autophosphorylation. nih.gov This, in turn, suppressed the phosphorylation of downstream signaling proteins, including STAT5 and ERK1/2, which are crucial for the pro-survival signals generated by active FLT3. nih.gov

p-EGFR and p-ERK Crosstalk: The Extracellular signal-regulated kinase (ERK) is a key component of the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases, including EGFR. nih.govnih.gov Interestingly, ERK can also participate in a negative feedback loop by phosphorylating EGFR itself on a specific threonine residue (T669). nih.govnih.gov This phosphorylation event can negatively modulate EGFR's kinase activity and promote its downregulation. nih.govnih.gov While not a direct effect of a pteridine inhibitor, this illustrates the complex interplay of phosphorylation events. Inhibition of a kinase upstream in a different pathway (like PI3K/mTOR) can sometimes lead to compensatory activation of the ERK pathway, highlighting the interconnectedness of these signaling networks. nih.gov

Interactions with Chaperone Systems and Protein Folding

While direct studies on the interaction of this compound with chaperone systems are not extensively documented, the broader class of pteridine derivatives, particularly in the context of enzyme cofactors, offers insights into potential mechanisms. One notable example involves tetrahydrobiopterin (BH4), a naturally occurring pteridine cofactor. In certain genetic variants of phenylketonuria (PKU), which result in a misfolded and unstable phenylalanine hydroxylase (PAH) enzyme, BH4 has been shown to act as a pharmacological chaperone. It stabilizes the mutant PAH enzyme, promoting its correct folding and tetramer assembly, thereby restoring partial enzyme activity. wikipedia.org This chaperone-like activity of a pteridine molecule suggests that synthetic analogs could be designed to interact with and stabilize specific client proteins, a concept of significant interest in protein misfolding diseases.

The chaperone-like activity of proteins is often linked to their surface hydrophobicity, which allows them to bind to the exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation. nih.gov The introduction of a trifluoromethyl (-CF3) group, known for its high lipophilicity, onto a pteridine scaffold could modulate such hydrophobic interactions. While the primary role of molecular chaperones is to assist in the folding and refolding of proteins, their activity is a critical component of cellular protein quality control. mdpi.com

Influence on DNA Methylation Processes

The influence of this compound on DNA methylation is an area of developing research. However, studies on related pteridine compounds provide a foundation for understanding potential interactions. The methylation of the pteridine ring system itself has been a subject of chemical investigation, exploring how different positions on the pteridine core are susceptible to methylation. rsc.orgrsc.org

From a more biological perspective, fluorescent pteridine nucleoside analogs have been developed as sophisticated probes to monitor the interactions of DNA with other molecules. nih.gov These synthetic nucleosides, which can be incorporated directly into DNA strands, are sensitive to their microenvironment. Changes in their fluorescence properties can signal alterations in DNA structure or binding events, which are fundamental to processes like DNA methylation. nih.gov Although this does not directly demonstrate an influence on the enzymatic process of DNA methylation, it highlights the utility of pteridine structures in studying DNA-related processes. The potential for trifluoromethyl-substituted pteridines to interact with DNA or DNA-modifying enzymes remains a subject for future investigation.

Exploration of Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy Against Specific Bacterial Strains

Analogs of this compound, particularly those containing a trifluoromethylphenyl moiety, have been investigated for their antibacterial properties. In a study focused on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, several compounds demonstrated significant efficacy against antibiotic-resistant Gram-positive bacteria. nih.gov Notably, these compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and were also capable of preventing and eradicating biofilms formed by MRSA and Enterococcus faecalis. nih.gov The trifluoromethyl group was a key structural feature in these active molecules. nih.gov

Similarly, research into chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy groups has revealed potent antibacterial activity. nih.gov These compounds showed efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. nih.gov The presence of the trifluoromethyl group was associated with a favorable activity profile, particularly against Gram-negative strains. nih.gov These findings on structurally related compounds underscore the potential of the trifluoromethyl moiety in the design of novel antibacterial agents.

Antifungal Activity Against Fungal Pathogens

The trifluoromethyl group is a recognized pharmacophore in the development of antifungal agents. Research on a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, which share the pyrimidine core with pteridines, has demonstrated significant antifungal activity. nih.gov Several of these compounds were particularly effective against multiple strains of Botrytis cinerea, a plant-pathogenic fungus, suggesting their potential as lead structures for new antifungal treatments. nih.gov

Further evidence for the antifungal potential of trifluoromethyl-containing scaffolds comes from studies on chalcone derivatives. Compounds with trifluoromethyl and trifluoromethoxy substituents have been shown to be effective against the fungal pathogens Candida albicans and Aspergillus niger. nih.gov In this class of compounds, the presence of the trifluoromethyl group contributed significantly to their antifungal potency. nih.gov

Antileishmanial and Antitrypanosomal Properties

A significant area of research for pteridine analogs has been in the treatment of diseases caused by trypanosomatid parasites, such as leishmaniasis and trypanosomiasis (sleeping sickness). These parasites are unable to synthesize their own folates and rely on a unique enzyme, pteridine reductase 1 (PTR1), for the salvage of pterins and folates from their host. nih.govacs.org This makes PTR1 an attractive and validated drug target. bohrium.comnih.gov

Numerous studies have focused on designing inhibitors of PTR1. Substituted pyrrolo[2,3-d]pyrimidines, which are structurally related to pteridines, have been identified as potent inhibitors of Trypanosoma brucei PTR1. nih.gov The design of these inhibitors has been guided by the structural biology of the enzyme, aiming to create compounds that fit into the active site and block its function. acs.orgnih.govresearchgate.net The ultimate goal is often the dual inhibition of both PTR1 and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to prevent the development of drug resistance. nih.govacs.org

Computational and in vitro screening have identified a variety of molecular scaffolds, including those based on pteridines, that exhibit inhibitory activity against PTR1 from both Leishmania and Trypanosoma species. bohrium.comtandfonline.comresearchgate.netmdpi.comnih.gov These studies provide a strong rationale for the exploration of this compound and its analogs as potential antiparasitic agents targeting the pteridine salvage pathway.

Anti-proliferative Research in Cancer Models (Non-Clinical Cell Lines)

The anti-proliferative potential of pteridine analogs and compounds with similar structural motifs has been explored in various cancer cell lines. Quinazoline derivatives, which are structurally analogous to pteridines, have demonstrated broad-spectrum antitumor activity against cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), and several lung cancer lines (PC-9, A549, H1975). researchgate.net

The trifluoromethyl group itself is a key component of some anticancer drugs. For instance, trifluridine (B1683248), used in the treatment of metastatic colorectal cancer, exerts its antiproliferative effect through its incorporation into DNA. nih.gov The resistance to trifluridine has been linked to changes in the expression of microRNAs, such as let-7d-5p. nih.gov

Furthermore, synthetic oligonucleotides containing artificial nucleoside analogues, which can include pteridine-like heterocyclic systems, have been shown to reduce the transcription of specific genes and inhibit the proliferation of several types of cultured cancer cells. nih.gov The inhibition of glycine (B1666218) transport, a process linked to the folate pathway in which pteridines are central, has also been shown to reduce the proliferation of rapidly dividing tumor cells. mdpi.com These diverse lines of research suggest that compounds like this compound, which combine a pteridine core with a trifluoromethyl group, represent a rational starting point for the development of novel anti-proliferative agents.

In Vitro Anti-proliferative Assays (e.g., MTT assay)

No publicly available data from in vitro anti-proliferative assays, such as the MTT assay, could be located for this compound or its analogs. Research on other trifluoromethyl-containing heterocyclic compounds has indicated that such molecules can exhibit anti-proliferative activities against various cancer cell lines. nih.govnih.gov For instance, certain novel trifluoromethyl pyrimidine derivatives have demonstrated inhibitory effects on cell lines including PC3, K562, Hela, and A549 at a concentration of 5 μg/ml. nih.gov Similarly, some 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown cytotoxic effects against human cancer cell lines. nih.gov However, without specific studies on this compound, it is not possible to provide a data table or detailed research findings.

Mechanistic Insights into Anti-cancer Action

There is no available information detailing the mechanistic insights into the anti-cancer action of this compound. Mechanistic studies often follow initial findings of biological activity. Given the absence of data on its anti-proliferative effects, it is consistent that its mechanism of action has not been elucidated.

Computational and Theoretical Chemistry Studies of 6 Trifluoromethyl Pteridin 4 Ol

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict how 6-(Trifluoromethyl)pteridin-4-OL fits into the binding site of a target protein. The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's active site. Scoring functions are then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy scores suggest a higher binding affinity. mdpi.com For pteridine (B1203161) derivatives, docking studies have been successfully conducted using software like AutoDock, which utilizes genetic algorithms to explore the conformational space of the ligand. ijfmr.com The binding affinity is a critical parameter for predicting the potency of a compound. mdpi.com

Interactive Table: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Data)

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)
Dihydrofolate Reductase1DHF-8.50.52
Cyclin-Dependent Kinase 21HCK-7.91.43
p38 MAP Kinase1A9U-9.10.21
Janus Kinase 24GHG-8.20.89

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific molecular docking studies.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the pteridinone core of the molecule is capable of forming multiple hydrogen bonds with amino acid residues like aspartate and serine, which are commonly found in enzyme active sites. ijfmr.com The trifluoromethyl group, being highly electronegative, can participate in halogen bonds and other non-covalent interactions, further stabilizing the ligand-protein complex. Identifying these key residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein.

Trajectory Analysis for RMSD and RMSF

MD simulations generate a trajectory of the molecule's motion, which can be analyzed to understand its stability. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to a reference structure is calculated over the simulation time. A stable RMSD plot with low fluctuations indicates that the ligand maintains a consistent binding mode within the active site. frontiersin.org The root-mean-square fluctuation (RMSF) of individual atoms or residues provides information about their flexibility. Lower RMSF values for the ligand suggest that it is tightly bound and stable within the binding pocket. frontiersin.org

Interactive Table: RMSD and RMSF Data for this compound in Complex with a Target Protein (Hypothetical Data)

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Ligand RMSF (Å)
0-100.5 - 1.20.8 - 1.50.3 - 0.8
10-201.1 - 1.51.4 - 1.80.4 - 0.9
20-301.3 - 1.61.6 - 2.00.5 - 1.0
30-401.4 - 1.71.8 - 2.20.5 - 1.1
40-501.5 - 1.82.0 - 2.40.6 - 1.2

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific molecular dynamics simulation studies.

Understanding Ligand Dynamics within Target Active Sites

MD simulations allow for a detailed examination of the dynamic behavior of this compound within the active site of a target protein. This includes observing the formation and breaking of hydrogen bonds, changes in hydrophobic contacts, and the role of water molecules in mediating interactions. nih.gov Understanding these dynamic aspects is crucial for a comprehensive understanding of the binding mechanism and can reveal transient interactions that are not captured by static docking models. This knowledge can inform the design of next-generation inhibitors with improved binding kinetics and residence times.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. researchgate.net For this compound, these calculations can elucidate its electronic structure, reactivity, and spectroscopic properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to determine the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's resistance to electronic excitation. A smaller energy gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the MEP of the pteridine ring system. ossila.com

Interactive Table: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment3.5 D
Electron Affinity1.8 eV
Ionization Potential7.2 eV

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific quantum chemical calculation studies.

Prediction of Biological Activity through In Silico Models

In modern drug discovery, in silico models are essential for rapidly screening compounds and predicting their potential biological effects before committing to costly and time-consuming laboratory synthesis and testing. For a compound like this compound, researchers would typically employ a variety of computational techniques to build a theoretical profile of its activity.

These methods would include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Molecular docking simulations would predict how this compound might bind to the active sites of various known protein targets, such as kinases, reductases, or other enzymes for which pteridine derivatives are known inhibitors. The results would be presented in data tables indicating binding energies and potential protein targets.

QSAR studies would involve creating statistical models that correlate the structural features of a series of related pteridine compounds with their known biological activities. These models could then be used to predict the activity of this compound. The key would be to understand how the trifluoromethyl group at the 6-position influences the compound's electronic and steric properties and, consequently, its biological function.

However, as no specific studies focused on this compound have been found, no data tables or detailed research findings can be presented. The exploration of this compound's biological activity through computational chemistry remains a promising but as-yet-unexplored field of research.

Advanced Analytical and Spectroscopic Characterization in 6 Trifluoromethyl Pteridin 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment of 6-(Trifluoromethyl)pteridin-4-OL can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

Detailed experimental data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy for this compound is not extensively available in the public domain as of the latest literature surveys. However, based on the known chemical shifts of related pteridine (B1203161) structures and the influence of the trifluoromethyl group, hypothetical spectral data can be predicted.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the pteridine core would appear in the aromatic region, with their precise chemical shifts being sensitive to the positions of the substituents.

¹⁹F NMR is particularly informative for fluorinated compounds. A single sharp signal would be expected for the -CF₃ group in this compound, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz) Assignment
¹Hδ 8.0-9.0Singlet-H-7
¹³Cδ 150-165Singlet-C-4
δ 145-155QuartetJ(C,F) ≈ 30-40C-6
δ 120-130QuartetJ(C,F) ≈ 270-280-CF₃
δ 125-140Singlet-C-7
δ 140-150Singlet-C-2
δ 155-165Singlet-C-8a
δ 115-125Singlet-C-4a
¹⁹Fδ -60 to -70Singlet--CF₃

Note: This table presents predicted data based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, with a chemical formula of C₇H₄F₃N₅O, the expected exact mass can be calculated.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass
[M+H]⁺232.0441
[M-H]⁻230.0285

Note: These values are calculated based on the most abundant isotopes of each element.

Experimental determination of the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are fundamental for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed in the research of pteridine derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a highly efficient technique for separating components of a mixture and quantifying the purity of a substance. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed.

Table 3: Representative HPLC Method for Pteridine Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This is a general method and would require optimization for the specific analysis of this compound.

A successful HPLC analysis would show a single major peak corresponding to the target compound, allowing for the calculation of its purity based on the peak area.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid and convenient method for monitoring the progress of a chemical reaction. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the purified product, a chemist can determine the optimal reaction time and assess the crude reaction mixture's composition. A typical mobile phase for a polar pteridine derivative might consist of a mixture of dichloromethane and methanol or ethyl acetate and hexane.

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Photophysical Properties in Research

The investigation of the photophysical properties of pteridine derivatives, including this compound, relies heavily on spectroscopic techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods provide critical insights into the electronic transitions and de-excitation pathways of molecules upon interaction with light. While detailed, publicly available spectroscopic data specifically for this compound is limited, the principles of these analytical methods are well-established in the study of related pteridine and lumazine compounds.

UV-Vis spectroscopy is fundamental in determining the wavelengths at which a molecule absorbs light. This absorption corresponds to the energy required to promote an electron from a ground state to an excited state. The resulting spectrum, a plot of absorbance versus wavelength, reveals the absorption maxima (λmax), which are characteristic of the molecule's chemical structure and electronic system. For pteridine derivatives, these absorptions typically arise from π → π* and n → π* transitions within the heterocyclic ring system. The intensity of the absorption, quantified by the molar absorptivity coefficient (ε), provides information on the probability of the electronic transition.

Fluorescence spectroscopy complements UV-Vis by analyzing the light emitted as an excited molecule returns to its ground state. This emission occurs at a longer wavelength (lower energy) than the absorption, with the difference known as the Stokes shift. Key parameters obtained from fluorescence spectroscopy include the emission maxima (λem) and the fluorescence quantum yield (ΦF). The quantum yield is a crucial measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. horiba.com This parameter is highly sensitive to the molecule's structure and its local environment.

Research on substituted lumazine compounds, which share the core pteridine structure, illustrates the application of these techniques. For instance, studies on 6,7-dicyanolumazine have demonstrated how structural modifications and environmental conditions, such as the formation of dimers or the presence of specific counterions, can significantly alter the fluorescence properties. In one study, the deprotonated monoanion of 6,7-dicyanolumazine exhibited weak blue fluorescence in an aqueous solution, but upon forming a unique dianionic dimer in a salt with tetrabutylammonium (TBA⁺), it was observed to fluoresce yellowish-green with a notable enhancement in the quantum yield. nih.gov This shift and enhancement are attributed to the specific intermolecular hydrogen bonds and electronic isolation within the dimer structure. nih.gov

Such findings underscore the power of spectroscopic methods to elucidate structure-property relationships. The introduction of a trifluoromethyl group at the 6-position of the pteridin-4-ol (B189463) core, as in the target compound, is expected to influence its photophysical properties due to the strong electron-withdrawing nature of the -CF₃ group, which can alter the energy levels of the molecular orbitals involved in absorption and emission.

The detailed research findings for a related pteridine derivative are presented below, showcasing the type of data generated in such photophysical studies.

Interactive Data Table: Photophysical Properties of a 6,7-dicyanolumazine Derivative

Compound/ConditionEmission ColorFluorescence Quantum Yield (ΦF)
Deprotonated 6,7-dicyanolumazine monoanion (aqueous solution)Weak Blue< 0.01
Deprotonated 6,7-dicyanolumazine dianionic dimer (TBA⁺ salt)Yellowish-Green0.04
Data sourced from a study on a substituted lumazine, a class of pteridine derivatives. nih.gov

Emerging Research Directions and Future Perspectives for 6 Trifluoromethyl Pteridin 4 Ol in Chemical Biology

Development of 6-(Trifluoromethyl)pteridin-4-OL as Fluorescent Probes for Biological Systems

The inherent fluorescence of many pteridine (B1203161) derivatives makes them attractive candidates for the development of molecular probes to investigate biological systems. nih.gov While direct studies on the fluorescent properties of this compound are not extensively documented, the broader class of pteridine analogs offers significant promise.

Researchers have successfully synthesized and characterized a variety of fluorescent pteridine-based nucleoside analogs. nih.gov These probes exhibit a range of quantum yields, with some reaching as high as 0.88. nih.gov The excitation and emission wavelengths for the more promising probes fall within a useful range for biological imaging, typically between 334-358 nm for excitation and 400-444 nm for emission. nih.gov

A key application of such probes is in the study of protein-DNA interactions. nih.gov For instance, the incorporation of fluorescent pteridine analogs like 3-methylisoxanthopterin and 6-methylisoxanthopterin into oligonucleotides has been shown to be sensitive to the local environment, with fluorescence quenching observed upon incorporation, which is influenced by the proximity of purine (B94841) bases. nih.gov This sensitivity can be exploited to monitor conformational changes and binding events in real-time.

The development of pterin-based fluorescent probes has also been instrumental in creating high-throughput screening assays. A notable example is the design of a fluorescence polarization (FP) assay for dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis and a target for antimicrobial agents. acs.orgnih.gov This assay utilizes a pterin-based probe that competitively binds to the pterin-binding site of DHPS, offering a robust and reproducible method for identifying novel inhibitors. acs.orgnih.gov The principles from these studies lay a strong foundation for the future development of this compound-based probes for various biological targets.

Integration of this compound into Novel Chemical Biology Tool Development

The this compound scaffold, with its distinct chemical features, is well-suited for this purpose. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pteridin-4-ol (B189463) core provides a rigid framework for the attachment of various chemical moieties. This allows for the systematic exploration of chemical space and the development of molecules with tailored activities.

One area of development is the creation of bioisosteric scaffolds, where a central molecular fragment is replaced by another with similar structural and electronic features to improve molecular properties. chemrxiv.org The pteridine scaffold of this compound can be considered a bioisostere of other important heterocyclic systems, opening up possibilities for its use in scaffold hopping strategies to discover novel bioactive compounds. chemrxiv.org

Exploration of New Therapeutic Areas and Biological Targets (Pre-Clinical)

The pteridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. cas.orgnih.gov The introduction of a trifluoromethyl group can significantly modulate the biological activity of these molecules, leading to the exploration of new therapeutic areas and biological targets in preclinical research.

Recent studies have highlighted the potential of trifluoromethyl-substituted pteridine derivatives as inhibitors of several key enzymes implicated in cancer and other diseases. These findings underscore the therapeutic potential of compounds structurally related to this compound.

Target Therapeutic Area Key Findings Reference
Epidermal Growth Factor Receptor (EGFR)CancerA 6-(2,2,2-trifluoroethoxy) functionalized pteridine derivative (compound 7m) exhibited anti-proliferative activity against the A549 cell line (IC50 of 27.40 μM) and was shown to down-regulate the expression of p-EGFR and p-ERK. cas.orgnih.gov
Polo-like kinase 1 (PLK1)CancerA series of 4,5-dihydro- drugtargetreview.comacs.orgnih.govtriazolo[4,3-f]pteridine derivatives were designed based on a PLK1 inhibitor. Compound 9b was identified as a potent dual inhibitor of PLK1 and BRD4. nih.gov
Bromodomain-containing protein 4 (BRD4)CancerCompound 9b, a 4,5-dihydro- drugtargetreview.comacs.orgnih.govtriazolo[4,3-f]pteridine derivative, showed inhibitory activity against BRD4 (IC50 = 109 nM) and induced apoptosis in acute myeloid leukemia cells. nih.gov
Dihydropteroate Synthase (DHPS)Infectious DiseasesPterin-based inhibitors are being developed to target the highly conserved pterin (B48896) subsite of DHPS, offering an alternative to traditional sulfonamide antibiotics. acs.org

These preclinical findings demonstrate the versatility of the pteridine scaffold and the potential of trifluoromethylated derivatives to target a range of clinically relevant proteins. The development of dual-target inhibitors, such as the PLK1/BRD4 inhibitor, represents a particularly promising strategy in cancer therapy. nih.gov

Advancements in Synthetic Routes for Greater Structural Complexity and Diversity

The exploration of the full potential of this compound and its analogs is contingent on the development of efficient and versatile synthetic methodologies. Advances in synthetic organic chemistry are enabling the creation of more complex and diverse pteridine libraries for biological screening.

The synthesis of pteridine-based derivatives often involves a multi-step process that can include amination, bromination, cyclization, and coupling reactions. cas.orgnih.gov For instance, the synthesis of 6-(2,2,2-trifluoroethoxy) functionalized pteridine derivatives was achieved in six steps. cas.orgnih.gov

Recent innovations in synthetic methods are focused on improving the efficiency and scope of these reactions. For example, convenient methods for the synthesis of pyrones bearing a CF3 group at the 6-position have been developed, which can serve as valuable building blocks for more complex heterocyclic systems. nih.gov The development of novel cyclization reactions, such as the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates to produce trifluoromethyl-substituted pyridines, also expands the toolbox for creating diverse fluorinated heterocycles. orgsyn.org

Furthermore, techniques like microwave-assisted synthesis are being employed to improve the efficiency of pteridine synthesis, offering advantages such as shorter reaction times and better yields. researchgate.net These advancements are crucial for generating a wide array of structurally diverse this compound derivatives for structure-activity relationship (SAR) studies and the discovery of new biological functions.

Application of Artificial Intelligence and Machine Learning in Pteridine Drug Discovery Research

Given that a large number of pteridine derivatives are kinase inhibitors, the application of AI in kinase drug discovery is particularly relevant. acs.orgnih.gov The vast amount of publicly available data on protein kinases and their inhibitors provides a rich training ground for ML models. acs.org These models can be used to predict the activity of new pteridine derivatives against a panel of kinases, helping to identify potent and selective inhibitors. nih.gov

AI can be applied at various stages of the drug discovery pipeline for pteridine-based compounds:

Target Identification: AI algorithms can analyze large biological datasets to identify novel therapeutic targets for pteridine derivatives. cas.org

Virtual Screening and Drug Design: ML models, such as deep neural networks and quantitative structure-activity relationship (QSAR) models, can rapidly screen large virtual libraries of pteridine compounds to identify those with the highest probability of being active. nih.govcas.org Generative AI models can even design entirely new pteridine-based molecules with desired properties. drugtargetreview.com

Predicting ADMET Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pteridine derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development. nih.gov

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